(3-Chloro-4-fluoro-5-methylphenyl)(methyl)sulfane
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Overview
Description
(3-Chloro-4-fluoro-5-methylphenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of chlorine, fluorine, and methyl groups attached to a phenyl ring, along with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluoro-5-methylphenyl)(methyl)sulfane typically involves the reaction of 3-chloro-4-fluoro-5-methylphenol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluoro-5-methylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the methylsulfanyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different nucleophiles replacing the chlorine or fluorine atoms.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dehalogenated compounds or modified methylsulfanyl derivatives.
Scientific Research Applications
(3-Chloro-4-fluoro-5-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluoro-5-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-4-methylphenyl)(methyl)sulfane
- (4-Chloro-3-fluoro-5-methylphenyl)(methyl)sulfane
- (3-Chloro-4-fluoro-5-methylphenyl)(ethyl)sulfane
Uniqueness
(3-Chloro-4-fluoro-5-methylphenyl)(methyl)sulfane is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the phenyl ring, along with the presence of a methylsulfanyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H8ClFS |
---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
1-chloro-2-fluoro-3-methyl-5-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8ClFS/c1-5-3-6(11-2)4-7(9)8(5)10/h3-4H,1-2H3 |
InChI Key |
JMZPFDKSSYBVKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)Cl)SC |
Origin of Product |
United States |
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